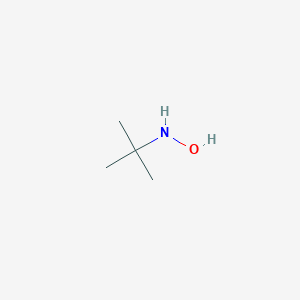
N-tert-Butilhidroxilamina
Descripción general
Descripción
N-tert-Butylhydroxylamine and its derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their utility in various synthetic applications. These compounds serve as intermediates and reagents in the synthesis of amines, hydroxylamines, and other nitrogen-containing molecules. The tert-butyl group in these compounds often provides steric bulk that can influence the reactivity and selectivity of chemical reactions 910.
Synthesis Analysis
The synthesis of N-tert-butylhydroxylamine derivatives involves various strategies. For instance, N-tert-butanesulfinyl aldimines and ketimines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to synthesize a wide range of enantioenriched amines . Similarly, tert-butyl aminocarbonate is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate, a method that also allows for the acylation of amines9. Another approach involves the use of tert-butyl nitrite as a N1 synthon in multicomponent reactions to form imidazoquinolines and isoquinolines . These methods highlight the versatility of N-tert-butylhydroxylamine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of N-tert-butylhydroxylamine derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom. This structural feature imparts steric hindrance, which can be exploited to control the reactivity and selectivity of the compounds in various chemical transformations. For example, the tert-butyl group in N-tert-butanesulfinyl imines acts as a chiral directing group, facilitating the synthesis of enantioenriched amines . The molecular structure of these compounds is crucial for their function as intermediates in organic synthesis.
Chemical Reactions Analysis
N-tert-butylhydroxylamine derivatives participate in a variety of chemical reactions. They can act as nitrogen sources in catalytic aminohydroxylation and aziridination of olefins . They also serve as precursors for the synthesis of N-(Boc)hydroxylamines through reactions with organometallics . Additionally, these derivatives are used in electrophilic amination to synthesize protected hydrazino acids and other amino acid derivatives . The tert-butyl group's ability to be cleaved under mild acidic conditions is a common feature that facilitates further functionalization of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-tert-butylhydroxylamine derivatives are influenced by the tert-butyl group. This group increases the steric bulk, which can affect the solubility and stability of the compounds. For example, the tert-butyl group in N,O-bis(tert-butoxycarbonyl)-hydroxylamine contributes to the high yields observed in the synthesis of hydroxylamine and hydroxamic acid derivatives . The stability of the tert-butyl group under various conditions is also a key factor in the design of synthetic routes, as seen in the synthesis of peptide α-carboxamides using N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid10.
Aplicaciones Científicas De Investigación
Neuroprotección en el Ictus Isquémico
N-tert-Butilhidroxilamina: (NtBHA) ha demostrado ser prometedora como agente neuroprotector en el contexto del ictus isquémico. Se ha planteado la hipótesis de que NtBHA, un producto de degradación del fármaco candidato NXY-059, podría ser responsable de los efectos neuroprotectores observados en ciertos ensayos clínicos . NtBHA ha demostrado la capacidad de reducir significativamente el volumen del infarto en modelos de rata de isquemia focal transitoria y atenuar la citotoxicidad inducida por N-metil-D-aspartato (NMDA) en neuronas corticales primarias .
Propiedades Antioxidantes para la Protección Retiniana
En el campo de la oftalmología, NtBHA se ha investigado por su potencial para proteger las células epiteliales pigmentarias de la retina humana de la sobrecarga de hierro, lo que es relevante para afecciones como la degeneración macular . Sus propiedades antioxidantes pueden ayudar a mitigar el estrés oxidativo, un factor que contribuye al daño retiniano.
Trampa de Espín de Radicales
NtBHA se utiliza en la técnica de trampa de espín, que es un método que se utiliza para detectar radicales libres de corta duración . Al formar aductores estables con estos radicales, NtBHA ayuda a identificarlos y caracterizarlos, lo cual es crucial para comprender los procesos mediados por radicales en química y biología.
Síntesis de α-Cetoamidas
En la síntesis orgánica, NtBHA se emplea en la preparación de α-cetoamidas . Estos compuestos son importantes debido a su papel como intermediarios en la síntesis de diversas moléculas orgánicas y posibles agentes terapéuticos.
Creación de Azetidinonas Espirociclopropanadas
Otra aplicación en la química sintética es el uso de NtBHA en la creación de 3-espirociclopropanadas 2-azetidinonas . Estas estructuras son de interés por sus posibles actividades farmacológicas y como bloques de construcción en la síntesis orgánica.
Protección Mitocondrial
Se ha demostrado que NtBHA presenta propiedades de protección mitocondrial. Esto es particularmente importante en el contexto de las enfermedades neurodegenerativas donde la disfunción mitocondrial juega un papel clave . Al proteger las mitocondrias, NtBHA podría contribuir a la preservación de la función celular.
Eliminación de Radicales en la Degradación de Fármacos
Los productos de degradación de los fármacos candidatos a menudo no se abordan durante el proceso de desarrollo de fármacos. NtBHA, al ser un producto de descomposición de NXY-059, se ha estudiado por sus propiedades de eliminación de radicales, que podrían influir en las actividades farmacológicas o toxicológicas del compuesto madre .
Investigación sobre la Neurotoxicidad Mediada por Radicales Libres
La capacidad de NtBHA para atrapar radicales libres lo posiciona como un posible compuesto para tratar afecciones asociadas con la neurotoxicidad mediada por radicales libres, como el ictus isquémico . Al prevenir la oxidación de los tejidos causada por los radicales libres, NtBHA podría tener un potencial terapéutico significativo.
Safety and Hazards
Direcciones Futuras
N-tert-Butylhydroxylamine has shown significant neuroprotective effects in preclinical models. It has been suggested that direct comparison of in vivo efficacy of NXY-059 and N-tert-Butylhydroxylamine would be worthy to be investigated in future studies with optimization of dose/durations of treatment of each drug .
Mecanismo De Acción
Target of Action
It has been suggested that it may have neuroprotective effects .
Biochemical Pathways
N-tert-Butylhydroxylamine has been shown to significantly attenuate infarct volume in rat transient focal ischemia and attenuate N-methyl-D-aspartate (NMDA)-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .
Result of Action
N-tert-Butylhydroxylamine has been shown to have neuroprotective effects. It significantly attenuates infarct volume in rat transient focal ischemia and attenuates NMDA-induced cytotoxicity in primary cortical neurons . It also reduces free radical generation and exhibits mitochondrial protection .
Action Environment
It is known that exposure of cells to ionizing radiation leads to the formation of reactive oxygen species (ros) that are associated with radiation-induced cytotoxicity . Therefore, compounds like N-tert-Butylhydroxylamine that scavenge ROS may confer radioprotective effects .
Propiedades
IUPAC Name |
N-tert-butylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,3)5-6/h5-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESXZZECGOXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57497-39-9 (hydrochloride) | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80168112 | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16649-50-6 | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-T-Butylhydroxylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 16649-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16649-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80168112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-T-BUTYLHYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ5JE2DA91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of N-tert-Butylhydroxylamine in current research?
A1: N-tert-Butylhydroxylamine is widely employed as a precursor in the synthesis of N-tert-butylnitrones, a class of compounds recognized for their ability to trap free radicals. This property makes them valuable tools in studying oxidative stress and related biological processes. []
Q2: How do N-tert-butylnitrones, synthesized from N-tert-Butylhydroxylamine, contribute to the study of free radicals?
A2: N-tert-butylnitrones act as "spin traps", reacting with short-lived free radicals to form more stable aminoxyl radicals. These stable radicals can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy, providing insights into the identity and behavior of the original radicals. [, ]
Q3: Can you provide an example of how N-tert-Butylhydroxylamine's properties have been applied in a specific research area?
A3: Researchers investigating the role of oxidative stress in cellular senescence used N-tert-Butylhydroxylamine to demonstrate the protective effect of antioxidants. They found that N-tert-Butylhydroxylamine, acting as a mitochondrial antioxidant, delayed senescence in human fibroblast cells and attenuated iron accumulation, a process linked to increased oxidative stress in aging cells. []
Q4: Beyond free radical studies, are there other synthetic applications of N-tert-Butylhydroxylamine?
A4: Yes, N-tert-Butylhydroxylamine can be used in the synthesis of various heterocyclic compounds. For instance, it reacts with acceptor olefins like maleimides and fumarates in the presence of an oxidant to yield specific aminoxyl radicals. These reactions provide alternative pathways for synthesizing compounds that could otherwise be accessed through reactions with α-phenyl-N-tert-butylnitrone. []
Q5: Are there any studies investigating the structural properties of compounds derived from N-tert-Butylhydroxylamine?
A5: Yes, studies have explored the structural characteristics of compounds like 2-N-tert-butylaminoxylpurine derivatives synthesized from N-tert-Butylhydroxylamine. These investigations utilize techniques like EPR spectroscopy to analyze the structural changes in these derivatives under different pH conditions. []
Q6: Has N-tert-Butylhydroxylamine been used to synthesize compounds with potential medicinal applications?
A6: Research has explored the use of N-tert-Butylhydroxylamine in synthesizing fluorine-18 labeled N-tert-butyl-α-phenylnitrone ([18F]FPBN). This radiolabeled compound holds promise as a potential imaging agent for detecting free radicals in living organisms, offering a tool to study oxidative stress in vivo. [, ]
Q7: Can you elaborate on the chemical synthesis of N-tert-Butylhydroxylamine and its availability?
A7: N-tert-Butylhydroxylamine can be synthesized through various methods, including nitro reduction, oxaziridine hydrolysis, and amine oxidation. It is commercially available, primarily as its hydrochloride salt. []
Q8: What precautions should be taken when handling N-tert-Butylhydroxylamine?
A8: N-tert-Butylhydroxylamine is hygroscopic and prone to slow oxidation, forming the corresponding nitroso compound. Proper storage, including protection from moisture and air, is essential to maintain its stability. []
Q9: Are there any reported instances of unexpected reactions involving N-tert-Butylhydroxylamine?
A9: Interestingly, a study observed the unexpected formation of the N-tert-butylhydroxylamine radical cation when di-tert-butyl nitroxide reacted with methyl trifluoromethanesulfonate in trifluoromethanesulfonic acid. This finding highlights the importance of considering potential side reactions and their mechanisms when using N-tert-butylhydroxylamine in chemical synthesis. []
Q10: Have there been studies investigating the conformation of N-tert-Butylhydroxylamine derivatives?
A10: Yes, researchers have studied the conformation of acyl-aminyl oxides derived from N-tert-Butylhydroxylamine using techniques like IR and ESR spectroscopy. By comparing these open-chain radicals with their cyclic counterparts, they gained insights into the conformational behavior of these compounds. []
Q11: What are the implications of understanding the conformational behavior of N-tert-Butylhydroxylamine derivatives?
A11: Knowledge about the conformation of N-tert-Butylhydroxylamine derivatives can be crucial for understanding their reactivity and potential interactions with biological targets. This information can be valuable in designing and optimizing compounds with improved pharmacological properties.
Q12: Are there any studies examining the oxidative coupling reactions involving N-tert-Butylhydroxylamine?
A12: Research has explored the oxidative coupling of N-tert-Butylhydroxylamine with nitrones, leading to the formation of secondary radicals like amidinyl-N-oxides and amidinyl-N,N′-dioxides. These studies shed light on the complex reactivity of N-tert-Butylhydroxylamine in oxidative environments. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



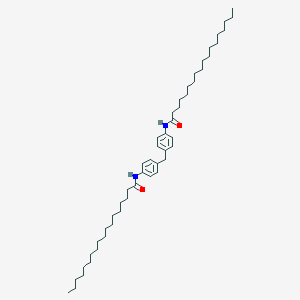
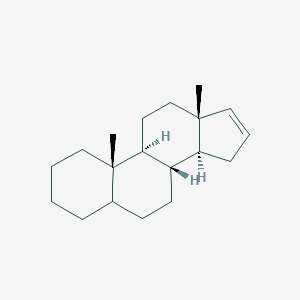
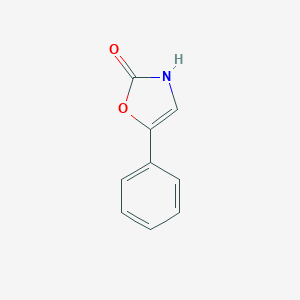
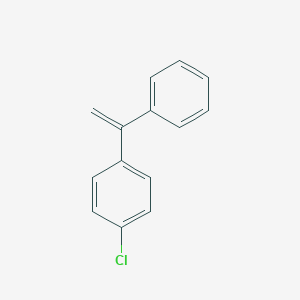

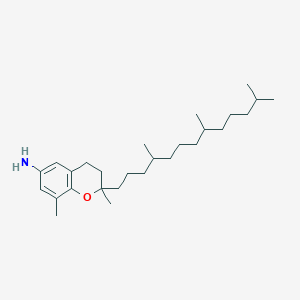
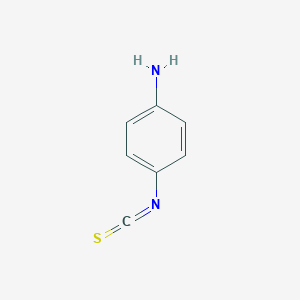

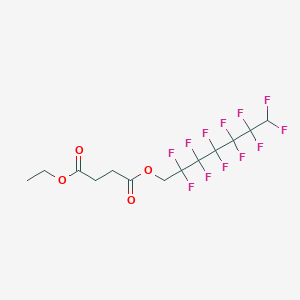
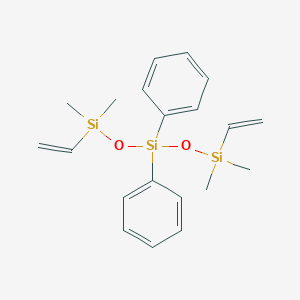
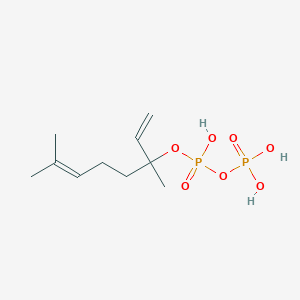
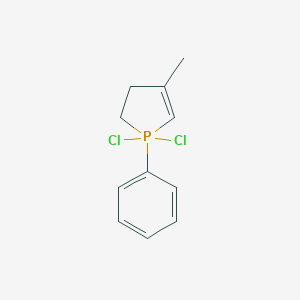
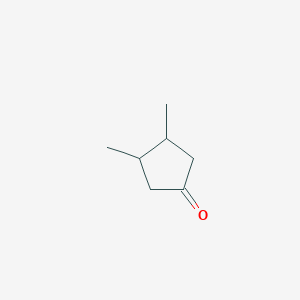
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)